Tert-butyl N-methyl-N-phenylcarbamate
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Overview
Description
Tert-butyl N-methyl-N-phenylcarbamate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-methyl-N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with N-methyl-N-phenylamine in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl carbamate derivatives, while reduction can produce N-methyl-N-phenylamine .
Scientific Research Applications
Tert-butyl N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. It can act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the N-methyl and phenyl groups.
N-methyl-N-phenylcarbamate: Similar but without the tert-butyl group.
Tert-butyl N-phenylcarbamate: Similar but lacks the N-methyl group.
Uniqueness
Tert-butyl N-methyl-N-phenylcarbamate is unique due to the presence of both the tert-butyl and N-methyl-N-phenyl groups, which provide specific chemical properties and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a versatile reagent in various applications .
Biological Activity
Tert-butyl N-methyl-N-phenylcarbamate (TBMPC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
TBMPC can be synthesized through a series of chemical reactions involving tert-butyl carbamate and substituted anilines. The synthesis typically involves the protection of amines followed by coupling reactions with appropriate carboxylic acids. The resulting compound is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure .
1. Anti-inflammatory Activity
Studies have demonstrated that TBMPC derivatives exhibit significant anti-inflammatory properties. For instance, a series of substituted benzamido phenylcarbamate derivatives, including TBMPC analogs, were evaluated for their ability to inhibit inflammation in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, indicating promising anti-inflammatory potential compared to standard drugs like indomethacin .
Compound | Inhibition (%) |
---|---|
TBMPC Analog 1 | 54.239 |
TBMPC Analog 2 | 39.021 |
Indomethacin | Control |
2. Neuroprotective Effects
TBMPC has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies have shown that certain TBMPC derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. For example, one study found that specific derivatives exhibited IC50 values for AChE inhibition ranging from 1.60 µM to 311 µM, demonstrating moderate to strong inhibitory effects .
The mechanisms underlying the biological activities of TBMPC involve several pathways:
- Inhibition of Pro-inflammatory Cytokines: Compounds derived from TBMPC have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models, suggesting a potential mechanism for their anti-inflammatory effects .
- Acetylcholinesterase Inhibition: The inhibition of AChE suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic signaling is disrupted .
- Binding Affinity Studies: Molecular docking studies indicate that TBMPC derivatives may bind effectively to target enzymes like COX-2 and AChE, providing insights into their structure-activity relationships .
Case Study 1: Anti-inflammatory Assessment
In a controlled study evaluating the anti-inflammatory effects of TBMPC derivatives, researchers administered various compounds to rats subjected to carrageenan-induced edema. The results indicated that specific derivatives not only reduced swelling but also showed a favorable safety profile, making them candidates for further development as anti-inflammatory agents .
Case Study 2: Neuroprotection in Alzheimer's Models
Another study investigated the neuroprotective effects of TBMPC derivatives in an amyloid beta-induced model of neurotoxicity. The compounds demonstrated a reduction in astrocyte death and decreased production of inflammatory cytokines compared to untreated controls, highlighting their potential therapeutic role in neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLRWXBZOPUEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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